Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol, 1,3-isobenzofurandione and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane

Description

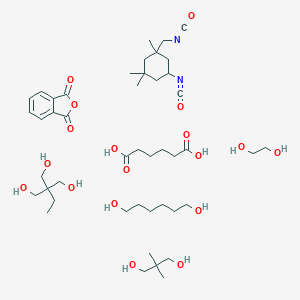

2-Benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex compound that consists of multiple functional groups and structural units This compound is notable for its diverse applications in various fields such as chemistry, biology, medicine, and industry

Properties

CAS No. |

103570-31-6 |

|---|---|

Molecular Formula |

C45H78N2O18 |

Molecular Weight |

935.1 g/mol |

IUPAC Name |

2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |

InChI |

InChI=1S/C12H18N2O2.C8H4O3.C6H10O4.C6H14O3.C6H14O2.C5H12O2.C2H6O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7;3-1-2-4/h10H,4-7H2,1-3H3;1-4H;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;7-8H,1-6H2;6-7H,3-4H2,1-2H3;3-4H,1-2H2 |

InChI Key |

HWRFXAYEHLROHU-UHFFFAOYSA-N |

SMILES |

CCC(CO)(CO)CO.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.CC(C)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CO)O |

Canonical SMILES |

CCC(CO)(CO)CO.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.CC(C)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CO)O |

Synonyms |

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol, 1,3-isobenzofurandione and 5-isocyanato-1-(isocyanatomethyl) -1,3,3-trimethylcyclohexane |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is typically carried out in a fluidized bed or fixed bed reactor at high temperatures (320-400°C) to produce phthalic anhydride gas, which is then condensed and purified .

Industrial Production Methods

Industrial production of phthalic anhydride involves the oxidation of o-xylene or naphthalene using vanadium pentoxide as a catalyst. The process includes several steps: catalytic oxidation, condensation, purification, and distillation under reduced pressure . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalic acid.

Reduction: It can be reduced to form phthalide.

Substitution: It can undergo substitution reactions to form derivatives such as phthalimide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and ammonia for substitution reactions .

Major Products

The major products formed from these reactions include phthalic acid, phthalide, and phthalimide .

Scientific Research Applications

2-Benzofuran-1,3-dione and its derivatives have significant applications in scientific research:

Chemistry: Used as intermediates in the synthesis of dyes, pigments, and plasticizers.

Biology: Exhibits biological activities such as anti-tumor, antibacterial, and anti-viral properties.

Medicine: Potential therapeutic agents for diseases like hepatitis C and cancer.

Industry: Used in the production of alkyd resins, unsaturated polyester resins, and as a plasticizer.

Mechanism of Action

The mechanism of action of 2-Benzofuran-1,3-dione involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell walls and inhibit protein synthesis .

Comparison with Similar Compounds

2-Benzofuran-1,3-dione can be compared with other similar compounds such as:

Dibenzofuran: An analog with a second fused benzene ring.

Furan: An analog without the fused benzene ring.

Indole: An analog with a nitrogen atom instead of oxygen.

Benzothiophene: An analog with a sulfur atom instead of oxygen.

Isobenzofuran: The isomer with oxygen in the adjacent position.

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of 2-Benzofuran-1,3-dione.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.